Product packaging for N-(2-furylmethyl)piperidine-4-carboxamide(Cat. No.:CAS No. 429633-39-6)

N-(2-furylmethyl)piperidine-4-carboxamide

Cat. No.: B1333961
CAS No.: 429633-39-6
M. Wt: 208.26 g/mol
InChI Key: XWVGZBTVTLJLAY-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)piperidine-4-carboxamide (CAS 429633-39-6) is a piperidine-derived carboxamide featuring a furylmethyl substituent on the amide nitrogen, with a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound belongs to a broader class of piperidine-4-carboxamides that are frequently explored in medicinal chemistry and scientific research for their diverse biological activities and as a versatile chemical building block . The piperidine-4-carboxamide scaffold is recognized as a valuable structure in drug discovery. Research into similar scaffolds has identified compounds with potential for multikinase inhibition targeting VEGFR-2, ERK-2, and Abl-1, which are relevant in oncology . Furthermore, the piperidine-4-carboxamide core has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme target under investigation for Alzheimer's Disease . Recent studies have also highlighted piperidine carboxamide derivatives as potent, selective, and orally active antimalarial agents targeting the Plasmodium falciparum proteasome, demonstrating the scaffold's significance in infectious disease research . This compound is supplied as a high-purity material for professional research and industrial applications. It is intended for use in chemical synthesis, biology research, and the development of novel materials. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B1333961 N-(2-furylmethyl)piperidine-4-carboxamide CAS No. 429633-39-6

Properties

IUPAC Name

N-(furan-2-ylmethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVGZBTVTLJLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395414
Record name N-(2-furylmethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429633-39-6
Record name N-(2-furylmethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2-furylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Piperidine-4-carboxylic acid and 2-furylmethylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

    Solvent: Common solvents used include dichloromethane (DCM) or dimethylformamide (DMF).

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to optimize the yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, efficient reaction conditions, and effective purification methods to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furylmethyl ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furylmethyl ketones or aldehydes.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2-furylmethyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives are structurally versatile, with modifications often tailored to optimize pharmacological properties. Below, N-(2-furylmethyl)piperidine-4-carboxamide is compared to analogs based on substituent groups, synthetic yields, and biological activities.

Substituent Diversity and Structural Modifications

Key Observations:
  • Bulkier Groups: Compounds with benzimidazole () or sulfonyl-benzo[d]thiazole () substituents exhibit higher molecular weights, which may affect membrane permeability.
  • Synthetic Feasibility: Yields vary significantly (e.g., 80% for 27g vs. 10% for 27i in ), highlighting challenges in introducing specific substituents.
Table 2: Activity Metrics of Selected Analogs
Compound Name Target/Activity IC50/EC50 Notes Reference
1-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide Unspecified enzyme 60.8 nM High correlation (r² = 0.95) in activity assays
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Anti-angiogenic N/A Demonstrated in vitro anti-angiogenic effects
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide Hepatitis C virus entry inhibitor N/A >99.8% purity; structural confirmation via NMR
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide Multitarget pain therapy N/A Moderate yield (48%); sulfonyl group enhances stability
Key Observations:
  • Thiophene vs. Furan: The thiophen-2-ylmethyl analog () shows nanomolar potency (IC50 = 60.8 nM), suggesting that sulfur’s electronegativity may enhance target binding compared to furan.
  • Anti-Angiogenic Potential: The pyrimidinyl-pyridinamine derivative () lacks explicit IC50 data but demonstrates functional anti-angiogenic activity, possibly due to kinase inhibition.
  • Therapeutic Scope : Sulfonyl and benzo[d]thiazole derivatives () are explored for pain management, indicating the scaffold’s adaptability to diverse targets.

Biological Activity

N-(2-furylmethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a furylmethyl group and a carboxamide functional group. This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential in:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, similar to other piperidine derivatives which have been identified as inhibitors of DNA gyrase in Mycobacterium species .
  • Receptor Modulation : The compound could modulate receptor activities, which is crucial for its anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Mycobacterium abscessus, a challenging target due to its multidrug resistance .

Pathogen Activity Reference
Mycobacterium abscessusInhibitory
Other bacterial strainsPotentially effective

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Initial findings suggest that it may reduce inflammation through the modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Case Studies

  • Study on Mycobacterial Inhibition
    • A study conducted on piperidine derivatives demonstrated that this compound could act as a novel class of inhibitors against mycobacterial DNA gyrase. The results indicated significant bactericidal activity and the ability to disrupt biofilm formation .
  • Inflammation Model Testing
    • In vitro studies assessed the compound's effects on inflammatory markers in cell lines exposed to pro-inflammatory stimuli. Results showed a marked decrease in cytokine production, suggesting a promising avenue for further research into its therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound Activity Notes
Piperidine-4-carboxamide derivativesAntimicrobialEffective against M. abscessus
Phenothiazine derivativesMultidrug resistance reversalPotential in cancer therapy
Other piperidine derivativesAnticancerVaried activity across cell lines

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Focus areas include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Structural Modifications : To enhance potency and selectivity against specific biological targets.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-furylmethyl)piperidine-4-carboxamide, and how can purity be validated?

Methodological Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine-4-carboxylic acid derivatives with 2-furylmethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) yields the target amide. Evidence from similar piperidine carboxamides suggests refluxing in dichloromethane or DMF with a base like triethylamine improves yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures are standard methods.
  • Validation : Purity is confirmed via HPLC (>98%) and structural validation via 1H^1H-NMR (e.g., furan proton signals at δ 6.2–7.4 ppm) and mass spectrometry (expected molecular ion: [M+H]+^+) .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (as in for a related compound) reveals bond lengths, angles, and packing. For example, the piperidine ring adopts a chair conformation, and the furan ring shows planar geometry .
  • Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO gap), indicating reactivity hotspots at the furan oxygen and amide carbonyl .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against T-type Ca2+^{2+} channels using patch-clamp electrophysiology (IC50_{50} determination) .
    • Antimicrobial Activity : Broth microdilution assays (MIC values against Gram-positive/negative bacteria) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish safety margins (IC50_{50} > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. How do structural modifications at the benzylic position influence T-type Ca2+^{2+}2+ channel inhibitory activity?

Methodological Answer:

  • SAR Strategy : Introduce alkyl/aryl groups at the benzylic position (e.g., ethyl, fluorophenyl) and compare inhibitory potency.
  • Key Findings :
    • Dialkyl Substituents : shows that bulky groups (e.g., 2-phenylethyl) enhance activity by 3–5-fold (IC50_{50} from 10 µM to 2 µM) via hydrophobic interactions with channel pockets .
    • Electron-Withdrawing Groups : Fluorine substitution (e.g., 4-fluorophenyl) improves metabolic stability but may reduce binding affinity due to steric effects .
Substituent (R)IC50_{50} (µM)Notes
H25.4Baseline
2-Phenylethyl2.1Optimal hydrophobicity
4-Fluorophenyl8.7Improved stability

Q. How can molecular docking elucidate binding modes with SARS-CoV-2 main protease (Mpro^\text{pro}pro)?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve Mpro^\text{pro} PDB (6LU7), remove water, add hydrogens.
    • Ligand Preparation : Generate 3D conformers of this compound using Open Babel.
    • Simulation : AutoDock Vina with Lamarckian GA parameters (exhaustiveness=32).
  • Results : The furan oxygen forms hydrogen bonds with His41 (binding energy: −7.8 kcal/mol), while the piperidine ring occupies the S2 subsite. Compare with known inhibitors like nirmatrelvir for validation .

Q. How should researchers address contradictions in toxicity data across studies?

Methodological Answer:

  • Case Study : reports no acute toxicity data, while classifies oral LD50_{50} as Category 4 (300–2000 mg/kg).
  • Resolution Strategies :
    • Dose Escalation Studies : Conduct subacute toxicity testing in rodents (OECD 407) over 28 days.
    • Metabolite Profiling : LC-MS/MS to identify reactive metabolites (e.g., epoxides from furan oxidation) that may explain discrepancies .

Q. What in vivo models are appropriate for evaluating neuropathic pain modulation?

Methodological Answer:

  • Models :
    • Chronic Constriction Injury (CCI) : Assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) in rats.
    • Dosing : Oral administration (10–30 mg/kg) with pharmacokinetic monitoring (plasma t1/2_{1/2} via LC-MS).
  • Mechanistic Insight : suggests targeting opioid/chemokine receptor crosstalk. Co-administer naloxone to confirm receptor specificity .

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